molecular formula C15H14FNO5S B4885415 (4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid

(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid

Cat. No. B4885415
M. Wt: 339.3 g/mol
InChI Key: KWHBSLUGJKHNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid, also known as Fasoracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1998 by the Japanese pharmaceutical company Nippon Shinyaku. Fasoracetam has been shown to have potential in treating various cognitive disorders, including attention deficit hyperactivity disorder (ADHD) and Alzheimer's disease.

Mechanism of Action

(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid works by increasing the release of acetylcholine in the brain, which is essential for learning and memory. It also increases the density of the mGluR5 receptor in the brain, which regulates synaptic plasticity. (4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid has also been shown to modulate the activity of the GABA-B receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid has been shown to have a range of biochemical and physiological effects. It increases the release of acetylcholine in the brain, which is essential for learning and memory. It also increases the density of the mGluR5 receptor in the brain, which regulates synaptic plasticity. (4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid has been shown to modulate the activity of the GABA-B receptor, which is involved in the regulation of anxiety and stress. (4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid has also been shown to increase the density of the dopamine transporter, which is essential for the regulation of dopamine levels in the brain.

Advantages and Limitations for Lab Experiments

(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid has several advantages for lab experiments. It has been shown to improve cognitive function and increase the release of acetylcholine in the brain. (4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid has also been shown to increase the density of the mGluR5 receptor in the brain, which regulates synaptic plasticity. However, there are limitations to the use of (4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid in lab experiments. It is a relatively new drug, and there is limited research on its long-term effects. (4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid also has a short half-life, which means that it needs to be administered frequently to maintain its effects.

Future Directions

There are several future directions for the research on (4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid. One area of research is the potential use of (4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid in treating ADHD and Alzheimer's disease. Another area of research is the long-term effects of (4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid and its safety profile. Further research is also needed to understand the mechanism of action of (4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid and how it affects neurotransmitter levels in the brain. Additionally, more research is needed to explore the potential use of (4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid in treating other cognitive disorders.

Synthesis Methods

The synthesis of (4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid involves the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluoroanilinesulfonic acid. This is then reacted with 2-methylphenol in the presence of sodium hydroxide to form 4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenol. The final step involves the reaction of this compound with chloroacetic acid to form (4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid.

Scientific Research Applications

(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid has been shown to have potential in treating various cognitive disorders, including ADHD and Alzheimer's disease. In a study conducted on rats, (4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid was found to improve cognitive function by increasing the release of acetylcholine in the brain. This neurotransmitter is essential for learning and memory. (4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid has also been shown to increase the density of the metabotropic glutamate receptor subtype 5 (mGluR5) in the brain. This receptor plays a crucial role in regulating synaptic plasticity, which is essential for learning and memory.

properties

IUPAC Name

2-[4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO5S/c1-10-8-13(6-7-14(10)22-9-15(18)19)23(20,21)17-12-4-2-11(16)3-5-12/h2-8,17H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHBSLUGJKHNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(4-Fluorophenyl)sulfamoyl]-2-methylphenoxy}acetic acid

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